![molecular formula C10H9ClN2OS B1527879 N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide CAS No. 1306604-35-2](/img/structure/B1527879.png)
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide, commonly referred to as BTM, is an organic compound used in a variety of applications, including organic synthesis, chromatography, and electrophoresis. BTM is a versatile compound that has been studied extensively for its various properties, including its ability to bind to proteins and its ability to act as an inhibitor of enzymes. In
Scientific Research Applications
Metabolic Stability and Antitumor Activity
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide derivatives have been investigated for their potential in improving metabolic stability and in vitro and in vivo efficacy as inhibitors of PI3Kα and mTOR, which are key targets in cancer therapy. Modifications to the benzothiazole ring were explored to reduce metabolic deacetylation, leading to the discovery of compounds with similar potency but improved metabolic profiles (Stec et al., 2011).
Photovoltaic and Non-Linear Optical (NLO) Activities
Benzothiazolinone acetamide analogs have been synthesized and studied for their photovoltaic efficiency and non-linear optical (NLO) activities. These compounds demonstrate good light-harvesting efficiency and are potential candidates for use in dye-sensitized solar cells (DSSCs) due to their promising electronic properties and photovoltaic efficiency modeling results (Mary et al., 2020).
Antimicrobial and Anticandidal Activities
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown significant antimicrobial activities against pathogenic bacteria and Candida species. The study highlighted the impact of specific substituents on the benzothiazole ring and piperidine group on the antimicrobial and anticandidal effectiveness of these compounds (Mokhtari & Pourabdollah, 2013).
Analgesic Properties
Research into acetamide derivatives, including those based on the benzothiazole structure, has revealed potential analgesic properties. The synthesized compounds demonstrated significant analgesic effects in various nociceptive models without adversely affecting motor coordination, suggesting their therapeutic potential for pain management (Kaplancıklı et al., 2012).
Anticonvulsant Activities
Studies on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have investigated their anticonvulsant efficacy. Certain derivatives showed significant anticonvulsant activities, indicating the potential of benzothiazole acetamide derivatives in the development of new anticonvulsant drugs (Nath et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biological processes, such as cell wall synthesis in the case of Mycobacterium tuberculosis .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis . This interference could lead to downstream effects such as the disruption of bacterial growth and proliferation .
Pharmacokinetics
It is noted that benzothiazole derivatives synthesized in a study showed favorable pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially inhibiting the growth and proliferation of the bacteria .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPUSRJYYCQLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide | |
CAS RN |
1306604-35-2 | |
Record name | N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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